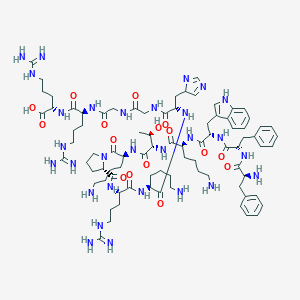
4-cyanobenzoate de méthyle
Vue d'ensemble
Description
It is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Applications De Recherche Scientifique
Methyl 4-cyanobenzoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Industry: Utilized in the production of liquid crystals, functional polymers, and other industrial materials.
Mécanisme D'action
Methyl 4-cyanobenzoate is a chemical compound with the molecular formula C9H7NO2 . It is also known as 4-Cyanobenzoic acid methyl ester . This article will cover the mechanism of action of Methyl 4-cyanobenzoate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-cyanobenzoate can be synthesized through several methods. One common method involves the hydrolysis of dimethyl terephthalate to obtain monomethyl terephthalate, followed by chlorination and reaction with ammonia to produce 4-carbamyl methyl benzoate. This intermediate is then dehydrated to yield methyl 4-cyanobenzoate .
Another method involves the dehydration of methyl 4-hydroxyiminobenzoate or 4-hydroxyiminobenzoic acid in the presence of a dehydrating agent. This process is economical and yields high-purity methyl 4-cyanobenzoate .
Industrial Production Methods: Industrial production of methyl 4-cyanobenzoate typically involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The processes often include hydrolysis, chlorination, ammoniation, and dehydration steps, which are optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-cyanobenzoate undergoes various chemical reactions, including:
Hydrolysis: Converts methyl 4-cyanobenzoate to 4-cyanobenzoic acid.
Reduction: Reduces the nitrile group to an amine group.
Substitution: Involves the replacement of the ester group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using acidic or basic conditions.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often involves nucleophiles like amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 4-cyanobenzoic acid.
Reduction: 4-aminobenzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Methyl 4-cyanobenzoate can be compared with other similar compounds such as:
Ethyl 4-cyanobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-formylbenzoate: Contains a formyl group instead of a nitrile group.
4-Cyanobenzoic acid: The acid form of methyl 4-cyanobenzoate.
Uniqueness: Methyl 4-cyanobenzoate is unique due to its specific ester group, which imparts different reactivity and solubility properties compared to its analogs. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Propriétés
IUPAC Name |
methyl 4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZMIDYKRKGJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022150 | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-35-7 | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-CYANOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8FMS7O8XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Methyl 4-cyanobenzoate act as an electron acceptor in photochemical reactions?
A2: Yes, Methyl 4-cyanobenzoate functions as an effective electron acceptor in certain photosensitized electron transfer reactions. For instance, it facilitates the ring opening of aryloxiranes like cis- and trans-2,3-diphenyloxirane under irradiation []. This process leads to the formation of a carbonyl ylide, which can be subsequently trapped by dipolarophiles like acrylonitrile, maleonitrile, and fumaronitrile []. This electron acceptor capability makes Methyl 4-cyanobenzoate a valuable tool in organic synthesis.
Q2: What is the role of Methyl 4-cyanobenzoate in single electron transfer (SET) photochemical decarboxylation reactions?
A3: Methyl 4-cyanobenzoate serves as a suitable electron acceptor in SET-photochemical decarboxylation of free carboxylic acids. [] The efficiency of this reaction is influenced by various factors including the solvent, the specific arene employed (like phenanthrene, naphthalene, or biphenyl), and the choice of electron acceptor []. Notably, using biphenyl and 1,4-dicyanonaphthalene in aqueous acetonitrile with Methyl 4-cyanobenzoate as an electron acceptor leads to favorable decarboxylation outcomes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B141386.png)
![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)



